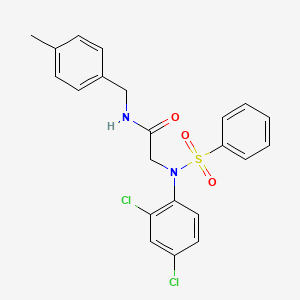![molecular formula C23H24N2O B5977660 2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone](/img/structure/B5977660.png)
2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone is a chemical compound that has gained significant attention in the field of scientific research. The compound is widely used in various research studies due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone involves the interaction of the compound with the target biomolecule. The compound binds to the target biomolecule through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The binding of the compound to the target biomolecule results in a change in the fluorescence properties of the compound, which can be measured and used to study the binding interactions.
Biochemical and Physiological Effects
2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone has no known biochemical or physiological effects. The compound is used solely as a research tool and has no therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone in lab experiments include its high sensitivity, selectivity, and ease of use. The compound is also relatively inexpensive and readily available. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for specialized equipment to measure its fluorescence properties accurately.
Direcciones Futuras
There are several future directions for research on 2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone. One potential area of research is the development of new fluorescent probes based on the structure of the compound. Another area of research is the application of the compound in the study of various biological systems such as signaling pathways and drug transport mechanisms. Additionally, the compound could be used in the development of new diagnostic tools for the detection of various diseases.
Métodos De Síntesis
The synthesis method of 2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone involves the reaction of 2-naphthylamine and 4-pyridinecarboxaldehyde with cycloheptanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone has a wide range of scientific research applications. The compound is used as a fluorescent probe to study the binding interactions of various biomolecules such as proteins, nucleic acids, and lipids. It is also used as a tool to study the structure and function of various biological systems such as membranes and ion channels.
Propiedades
IUPAC Name |
2-[(naphthalen-2-ylamino)-pyridin-4-ylmethyl]cycloheptan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c26-22-9-3-1-2-8-21(22)23(18-12-14-24-15-13-18)25-20-11-10-17-6-4-5-7-19(17)16-20/h4-7,10-16,21,23,25H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDLHUVJQAUSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)C(C2=CC=NC=C2)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Pyridyl) (2-naphthylamino)methyl]cycloheptanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5977583.png)
![2-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-1,2-oxazinane](/img/structure/B5977593.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-butynamide](/img/structure/B5977594.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5977603.png)
![N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B5977604.png)

![4-ethoxy-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5977635.png)
![N-(4-fluorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5977638.png)
![(1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinyl)methanol](/img/structure/B5977652.png)
![5-methyl-7-(4-methylphenyl)-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5977681.png)
![N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5977686.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977692.png)